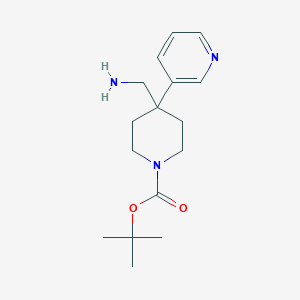
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(aminomethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. TAPP is a piperidine derivative that is synthesized through a multistep process.
Scientific Research Applications
Synthesis as an Intermediate in Biologically Active Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in various biologically active compounds, such as crizotinib. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final structure is confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
Role in Anticancer Drug Development
- tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the development of small molecule anticancer drugs. Its synthetic method involves nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, starting from piperidin-4-ylmethanol. This compound shows promise in overcoming drug resistance in cancer therapeutics (Zhang et al., 2018).
Potential in Catalysis and Polymerization
- A study on the synthesis and polymerization of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate revealed the formation of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These derivatives were used in kinetic studies of acylation reactions, showcasing their potential as catalysts in chemical synthesis (Mennenga et al., 2015).
Application in Synthesis of Acetyl-CoA Carboxylase Inhibitors
- The synthesis of acetyl-CoA carboxylase inhibitors utilizing a pyrazolo-fused spirolactam core, including N-2 tert-butyl pyrazole, was reported. This approach involved a multi-step synthesis with key steps like regioselective pyrazole alkylation and Curtius rearrangement. This demonstrates the compound's utility in the development of novel ACC inhibitors (Huard et al., 2012).
Contribution to Novel Drug Synthesis
- tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol. The total yield of synthesis was 20.2%, indicating its relevance in the pharmaceutical industry for drug development (Wang et al., 2015).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-pyridin-3-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10,12,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETLARVYFFDKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

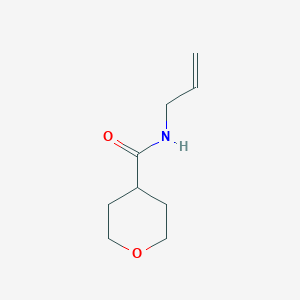
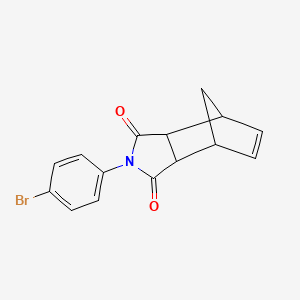
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate](/img/structure/B2465008.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465010.png)

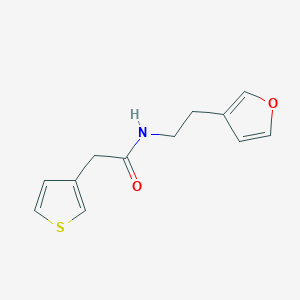
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide](/img/structure/B2465015.png)
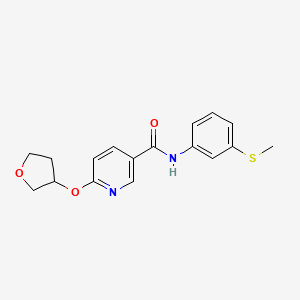
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2465017.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
![6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2465022.png)